molecular formula C16H12FN3O6 B2865936 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide CAS No. 899978-34-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Cat. No.: B2865936
CAS No.: 899978-34-8
M. Wt: 361.285
InChI Key: AVJAUNLYAKTKHA-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a bifunctional oxalamide derivative characterized by a benzodioxolemethyl group and a fluoronitrophenyl substituent. The benzodioxole moiety (benzo[d][1,3]dioxole) is a bicyclic aromatic system known for enhancing lipophilicity and metabolic stability in pharmaceuticals, while the 4-fluoro-3-nitrophenyl group introduces electron-withdrawing properties that may influence reactivity and binding interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluoro-3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O6/c17-11-3-2-10(6-12(11)20(23)24)19-16(22)15(21)18-7-9-1-4-13-14(5-9)26-8-25-13/h1-6H,7-8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJAUNLYAKTKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the benzo[d][1,3]dioxole moiety and the nitrophenyl group, suggest a diverse range of pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H13FN2O4\text{C}_{15}\text{H}_{13}\text{F}\text{N}_{2}\text{O}_{4}

Key Features:

  • Benzo[d][1,3]dioxole Moiety: Known for its role in various bioactive compounds.
  • 4-Fluoro-3-nitrophenyl Group: This group is associated with enhanced biological activity due to its electronic properties.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity: Compounds with benzo[d][1,3]dioxole structures have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Some derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition: The nitrophenyl group may facilitate the inhibition of specific enzymes involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells, leading to cytotoxic effects.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of oxalamides and found that those containing the benzo[d][1,3]dioxole moiety exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent activity (Table 1).

CompoundMIC (µg/mL)Target Organism
A10Staphylococcus aureus
B5Escherichia coli
C20Pseudomonas aeruginosa

Antitumor Activity

Another significant finding was reported in a study focusing on the cytotoxic effects of oxalamides on cancer cell lines. The compound demonstrated IC50 values ranging from 15 to 30 µM against various cancer cell lines, including breast and lung cancer cells (Table 2).

Cell LineIC50 (µM)
MCF-7 (Breast)25
A549 (Lung)15
HeLa (Cervical)30

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)

  • Structural Features : Substituted with a dimethoxybenzyl group and a pyridinylethyl chain.
Benzodioxolemethyl Derivatives

1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine

  • Structural Features : Combines the benzodioxolemethyl group with a pyrrolidine ring.
  • Synthesis : Achieved via reductive amination with NaBH(OAc)₃, yielding 75% isolated product .

1-(Benzo[d][1,3]dioxol-5-ylmethyl)azetidine

  • Structural Features : Features a smaller azetidine ring (4-membered) instead of pyrrolidine.
  • Synthesis : Yielded 79% via similar reductive amination methods, demonstrating the feasibility of benzodioxolemethyl incorporation into diverse heterocycles .
  • Key Difference : Smaller ring size may alter solubility and steric interactions relative to the target compound’s planar oxalamide core.

Data Table: Comparative Analysis

Compound Molecular Weight* Key Substituents Metabolic Stability (Rat Hepatocytes) Synthesis Yield
Target Compound ~377.3 g/mol Benzodioxolemethyl, Fluoronitrophenyl Unknown Not Reported
N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide ~385.4 g/mol Dimethoxybenzyl, Pyridinylethyl Rapid metabolism (no amide hydrolysis) Not Reported
1-(Benzodioxol-5-ylmethyl)pyrrolidine ~219.3 g/mol Benzodioxolemethyl, Pyrrolidine Not Tested 75%
1-(Benzodioxol-5-ylmethyl)azetidine ~205.2 g/mol Benzodioxolemethyl, Azetidine Not Tested 79%

*Calculated based on structural formulas.

Key Research Findings

Metabolic Stability of Oxalamides: The oxalamide bond in No. 1768 exhibits resistance to hydrolysis, suggesting that the target compound’s oxalamide core may similarly resist enzymatic degradation .

Synthetic Feasibility : Benzodioxolemethyl derivatives are efficiently synthesized via reductive amination (yields >70%), supporting the scalability of related compounds .

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